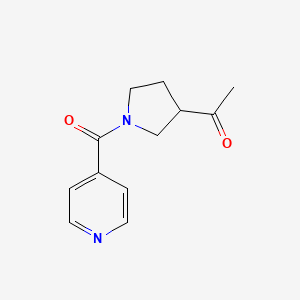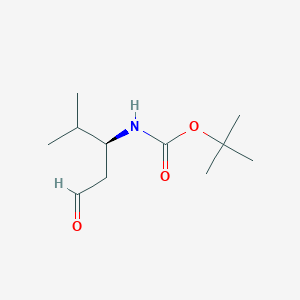
1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usually, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include starting materials, reagents, reaction conditions, and yield .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and mechanisms .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Green Synthesis Methods
- A study by Fahmi et al. (2013) discussed the development of green microwave processes in the manufacture of biologically potent Schiff bases and their Cr(III) complexes, utilizing isonicotinoyl hydrazone derivatives, similar in structure to 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone. These compounds were synthesized using thermal and microwave-assisted methods and screened for antimicrobial and antifertility activities.
Corrosion Inhibition
- Research by Tan et al. (2019) explored the use of food flavorants as green environmental corrosion inhibitors, specifically studying compounds like 1-(1,3-Thiazol-2-yl)ethanone. The effectiveness of these compounds as mixed-type corrosion inhibitors was assessed through various experimental and theoretical methods.
Fungicidal Activity
- A study by Liu et al. (2012) on 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties showed that these compounds exhibited moderate inhibitory activity against Gibberella zeae. This indicates potential fungicidal applications for similarly structured compounds like this compound.
Cytotoxic Studies and Docking Studies
- Research conducted by Govindhan et al. (2017) focused on the synthesis and characterization of a compound structurally related to this compound. This study included cytotoxic evaluations and molecular docking studies, suggesting potential applications in pharmacokinetics and biological applications.
Corrosion Inhibition in Hydrochloric Acid
- A study by Jawad et al. (2020) investigated the use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This research highlighted the potential of similar compounds for corrosion inhibition applications.
Study of Humic Substances in Soils and Organic Wastes
- The work of Ciavatta and Govi (1993) reviewed the use of insoluble polyvinylpyrrolidone and isoelectric focusing in studying humic substances, a field relevant to compounds like this compound.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)11-4-7-14(8-11)12(16)10-2-5-13-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLPUBEWPENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)
![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)
![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)
